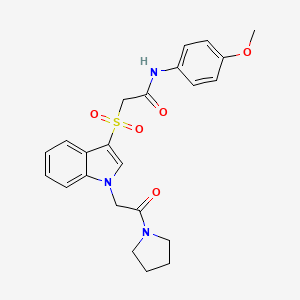
N-(4-methoxyphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C23H25N3O5S and its molecular weight is 455.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-methoxyphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrrolidine moiety contributing to its biological activity.
- An indole ring, known for its role in various pharmacological effects.
- A methoxyphenyl group that enhances lipophilicity and potentially improves bioavailability.
The molecular formula is C20H22N6O4S, and its structural characteristics suggest potential interactions with biological targets.
Research indicates that the compound may exert its effects through multiple pathways:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to interact with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The indole component may interact with serotonin receptors, influencing neurotransmission.
- Cytotoxic Effects : Preliminary studies suggest cytotoxicity against cancer cell lines, possibly through apoptosis induction.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| A549 (Lung adenocarcinoma) | 5.4 | Induction of apoptosis | |
| MCF7 (Breast cancer) | 6.8 | Cell cycle arrest | |
| HeLa (Cervical cancer) | 4.2 | Inhibition of proliferation |
The compound demonstrated significant cytotoxicity across various cancer cell lines, indicating its potential as an anticancer agent.
Neuroprotective Effects
In addition to anticancer activity, there is emerging evidence supporting neuroprotective properties:
- Studies have shown that the compound can reduce oxidative stress markers in neuronal cells, suggesting a protective effect against neurodegeneration.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties:
- It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which may be beneficial in treating conditions like arthritis or other inflammatory diseases.
Study on Anticancer Activity
In a study published in Cancer Research, researchers evaluated the effects of the compound on various cancer cell lines. The results indicated that it significantly inhibited cell growth and induced apoptosis in a dose-dependent manner. The study highlighted the importance of the pyrrolidine moiety in enhancing cytotoxic effects .
Neuroprotective Research
A recent study examined the neuroprotective effects of the compound in a rat model of ischemia. The results showed a marked reduction in neuronal damage and improved functional recovery post-treatment, suggesting potential applications in stroke therapy .
属性
IUPAC Name |
N-(4-methoxyphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-31-18-10-8-17(9-11-18)24-22(27)16-32(29,30)21-14-26(20-7-3-2-6-19(20)21)15-23(28)25-12-4-5-13-25/h2-3,6-11,14H,4-5,12-13,15-16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXILFBNWBYAUQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














